molecular formula C24H28N2O4 B356259 4-benzoyl-1-[3-(dimethylamino)propyl]-5-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one CAS No. 371232-22-3

4-benzoyl-1-[3-(dimethylamino)propyl]-5-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B356259
CAS No.: 371232-22-3
M. Wt: 408.5g/mol
InChI Key: XAIBWOJDXKMOIB-LSDHQDQOSA-N
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Description

4-benzoyl-1-[3-(dimethylamino)propyl]-5-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that includes a pyrrolidine ring, an ethoxyphenyl group, and a hydroxy(phenyl)methylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzoyl-1-[3-(dimethylamino)propyl]-5-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the ethoxyphenyl and hydroxy(phenyl)methylidene groups. Common reagents used in these reactions include dimethylamine, ethoxybenzaldehyde, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

4-benzoyl-1-[3-(dimethylamino)propyl]-5-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

4-benzoyl-1-[3-(dimethylamino)propyl]-5-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-benzoyl-1-[3-(dimethylamino)propyl]-5-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and interaction kinetics are essential to fully understand its mechanism.

Comparison with Similar Compounds

Similar Compounds

  • (4E)-1-[3-(dimethylamino)propyl]-5-(4-methoxyphenyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione
  • 4-benzoyl-1-[3-(dimethylamino)propyl]-5-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties

Properties

CAS No.

371232-22-3

Molecular Formula

C24H28N2O4

Molecular Weight

408.5g/mol

IUPAC Name

(4E)-1-[3-(dimethylamino)propyl]-5-(4-ethoxyphenyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C24H28N2O4/c1-4-30-19-13-11-17(12-14-19)21-20(22(27)18-9-6-5-7-10-18)23(28)24(29)26(21)16-8-15-25(2)3/h5-7,9-14,21,27H,4,8,15-16H2,1-3H3/b22-20+

InChI Key

XAIBWOJDXKMOIB-LSDHQDQOSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C2/C(=C(/C3=CC=CC=C3)\O)/C(=O)C(=O)N2CCCN(C)C

SMILES

CCOC1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2CCCN(C)C

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2CCCN(C)C

Origin of Product

United States

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